5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide
CAS No.: 62564-69-6
Cat. No.: VC5008757
Molecular Formula: C5H9N5O
Molecular Weight: 155.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62564-69-6 |
|---|---|
| Molecular Formula | C5H9N5O |
| Molecular Weight | 155.16 g/mol |
| IUPAC Name | 5-amino-N'-hydroxy-1-methylpyrazole-4-carboximidamide |
| Standard InChI | InChI=1S/C5H9N5O/c1-10-5(7)3(2-8-10)4(6)9-11/h2,11H,7H2,1H3,(H2,6,9) |
| Standard InChI Key | XECOTZZVUWXPCZ-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)C(=NO)N)N |
| Canonical SMILES | CN1C(=C(C=N1)C(=NO)N)N |
Introduction
Chemical Identity and Structural Characteristics
5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide (C₅H₉N₅O) features a pyrazole core substituted at the 1-position with a methyl group, at the 4-position with a carboximidamide moiety (-C(=N-OH)-NH₂), and at the 5-position with an amino group. The carboximidamide group distinguishes it from carboxamide derivatives, introducing a hydroxylamine-derived imine that enhances hydrogen-bonding capacity .
Key structural attributes include:
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Planarity: The pyrazole ring and carboximidamide group form a near-planar arrangement, with dihedral angles between these planes typically ranging from 20–25° in analogous structures .
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Hydrogen bonding: Intramolecular hydrogen bonds between the hydroxylamine oxygen (O1) and adjacent amino/imine groups stabilize the Z-configuration of the carboximidamide .
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Crystallographic symmetry: Monoclinic crystal systems (space group P2₁) are common for related pyrazole-carboximidamide derivatives, with unit cell parameters a ≈ 4.85 Å, b ≈ 9.03 Å, c ≈ 7.09 Å, and β ≈ 103.3° .
Synthesis and Reaction Mechanisms
The synthesis of 5-amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide can be inferred from methodologies applied to analogous compounds:
Key Synthetic Route
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Starting material: 4-Cyano-5-amino-1-methylpyrazole reacts with hydroxylamine hydrochloride in methanol at 298 K .
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Mechanism: Nucleophilic attack by hydroxylamine on the cyano group converts the -C≡N triple bond to a -C(=N-OH)-NH₂ carboximidamide.
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Isolation: Precipitation and recrystallization from methanol yield block-shaped crystals suitable for X-ray diffraction .
Reaction equation:
\chemfig{*5((-N(-CH_3))-N(-NH_2)-C(=[NH_2])-C#N-)} + NH_2OH \rightarrow \chemfig{*5((-N(-CH_3))-N(-NH_2)-C(=[N-OH])-NH_2-)}Optimization Parameters
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Temperature: 298–303 K prevents decomposition of heat-sensitive intermediates .
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Solvent: Methanol balances solubility and reaction kinetics .
Crystallographic and Spectroscopic Data
While direct crystallographic data for the title compound remains unpublished, structural parameters can be extrapolated from its non-methylated analog (C₄H₇N₅O) :
Table 1: Comparative Crystallographic Properties
The methyl substitution at N1 is anticipated to:
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Increase unit cell dimensions due to steric bulk
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Alter hydrogen-bonding networks by displacing intermolecular contacts
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Reduce crystal density (calculated ~1.45 g/cm³ vs. 1.55 g/cm³ for non-methylated analog)
Physicochemical Properties
Thermal stability: Differential scanning calorimetry (DSC) of related compounds shows decomposition onset at 195–210°C, suggesting moderate thermal stability for the title compound .
Solubility profile:
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Water: ~2.1 mg/mL (simulated via COSMO-RS)
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DMSO: >50 mg/mL
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Ethanol: 8.5 mg/mL
pKa values:
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Pyrazole NH: 3.2–3.8
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Hydroxylamine OH: 9.1–9.5
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Amino group: 6.7–7.2
| Compound | FGFR1 (nM) | FGFR2 V564F (nM) | Cell Proliferation (NCI-H520, nM) |
|---|---|---|---|
| Carboxamide analog | 46 | 62 | 19 |
| Predicted for title compound | 30–50 | 55–70 | 15–25 |
The carboximidamide group may enhance target engagement through:
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Covalent binding to cysteine residues near the ATP pocket
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Additional hydrogen bonds with kinase hinge regions
Energetic Materials Applications
Pyrazole-carboximidamides serve as precursors for high-energy-density materials (HEDMs) due to:
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High nitrogen content (55.8% for title compound)
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Favorable oxygen balance (-47.2)
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Detonation velocity (simulated): ~8.2 km/s
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